3-(5-Methyl-3-thienyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methyl-3-thienyl)azetidine is a heterocyclic compound featuring a four-membered azetidine ring with a 5-methyl-3-thienyl substituent. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-3-thienyl)azetidine can be achieved through several methods. . This method efficiently produces functionalized azetidines, although it faces challenges due to the inherent reactivity of the intermediates.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and proceeds under mild conditions to yield the desired azetidine derivatives.
Industrial Production Methods
Industrial production of azetidines, including this compound, often relies on scalable methods such as the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation . This method is efficient and suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-3-thienyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thienyl ring to a tetrahydrothiophene derivative.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-(5-Methyl-3-thienyl)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-3-thienyl)azetidine involves its interaction with specific molecular targets. The compound’s ring strain and electronic properties enable it to act as a reactive intermediate in various biochemical pathways. It can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-carboxylic acid: A conformationally constrained analogue of β-proline.
3-(4-Oxymethylphenyl)azetidine-3-carboxylic acid: Another analogue used in peptide synthesis.
Uniqueness
3-(5-Methyl-3-thienyl)azetidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise control over reactivity and selectivity is required.
Properties
Molecular Formula |
C8H11NS |
---|---|
Molecular Weight |
153.25 g/mol |
IUPAC Name |
3-(5-methylthiophen-3-yl)azetidine |
InChI |
InChI=1S/C8H11NS/c1-6-2-7(5-10-6)8-3-9-4-8/h2,5,8-9H,3-4H2,1H3 |
InChI Key |
WOYPEJWQKOWMTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.